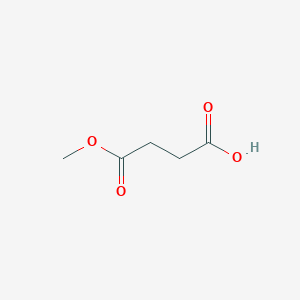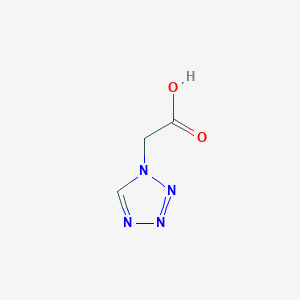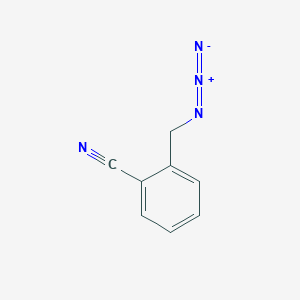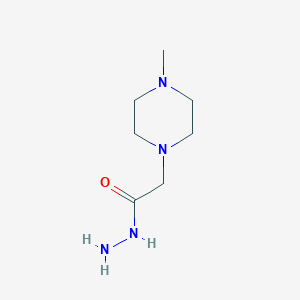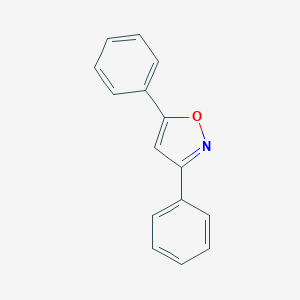
2-胍基苯并咪唑
描述
2-Guanidinobenzimidazole is a chemical compound with the molecular formula C8H9N5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
2-Guanidinobenzimidazole has a wide range of scientific research applications:
作用机制
Target of Action
2-Guanidinobenzimidazole, also known as 2-Benzimidazolylguanidine, is a small-molecule guanidine derivative that primarily targets the voltage-gated proton (H+) channel (H V 1) and the K V 1.3 channel . The H V 1 channel plays a crucial role in proton extrusion, pH homeostasis, and the production of reactive oxygen species in various cell types . The K V 1.3 channel is essential for the proliferation of lymphocytes .
Mode of Action
2-Guanidinobenzimidazole inhibits the H V 1 and K V 1.3 channels by binding to them from the intracellular side . It has been found to inhibit these channels with similar magnitudes of inhibitory effects . The compound is oriented in the binding site with its benzo ring pointing to F150, its imidazole ring inserted between residue D112 and residues S181 and R211, and the guanidine group positioned in the proximity of R211 .
Biochemical Pathways
The inhibition of the H V 1 channel by 2-Guanidinobenzimidazole affects the production of superoxide and other reactive oxygen species by NADPH oxidase (NOX) enzymes in various cell types . This can lead to changes in membrane potential and intracellular accumulation of protons . The inhibition of the K V 1.3 channel affects the proliferation of lymphocytes .
Pharmacokinetics
It is known that the compound can permeate through a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (popc) bilayer in the direction of the bilayer normal .
Result of Action
The inhibition of the H V 1 and K V 1.3 channels by 2-Guanidinobenzimidazole can lead to various cellular effects. For instance, it can decrease the production of reactive oxygen species, alter pH homeostasis, and inhibit the proliferation of lymphocytes .
生化分析
Biochemical Properties
2-Guanidinobenzimidazole has been shown to inhibit Hv1 proton conduction by binding to the voltage-sensing domain (VSD) from its intracellular side . The compound interacts with four Hv1 residues: aspartate 112, phenylalanine 150, serine 181, and arginine 211 .
Cellular Effects
The compound’s inhibition of the Hv1 proton channel plays a significant role in cellular processes. The Hv1 channel regulates the production of reactive oxygen species by NADPH oxidase (NOX) enzymes in various cell types . By inhibiting this channel, 2-Guanidinobenzimidazole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-Guanidinobenzimidazole exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is oriented in the binding site with its benzo ring pointing to F150, its imidazole ring inserted between residue D112 and residues S181 and R211, and the guanidine group positioned in the proximity of R211 .
准备方法
Synthetic Routes and Reaction Conditions: 2-Guanidinobenzimidazole can be synthesized through the cyclization of 2-aminobenzimidazole with guanidine. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of 2-Guanidinobenzimidazole may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
化学反应分析
Types of Reactions: 2-Guanidinobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
相似化合物的比较
- 2-Guanidinobenzimidazole
- 1H-Benzimidazol-2-yl-guanidine
- 2-(1H-Benzimidazol-2-yl)guanidine
Comparison: Compared to similar compounds, 2-Guanidinobenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, its anticancer properties may be more pronounced compared to other benzimidazole derivatives due to its ability to interact with specific molecular targets .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCTKUQWXYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32488-84-9 (di-hydrochloride) | |
| Record name | 2-Benzimidazolylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063858 | |
| Record name | 1-(Benzimidazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-95-1 | |
| Record name | 2-Guanidinobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5418-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N-1H-benzimidazol-2-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Benzimidazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzimidazol-2-yl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-GUANIDINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ07TOI8GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Benzimidazolylguanidine?
A1: While a precise molecular weight isn't explicitly stated in the provided excerpts, the molecular formula can be deduced as C8H9N5. Spectroscopic data, particularly from NMR, reveals that the 3,4-dihydro tautomer of its derivatives is predominant in DMSO solutions []. Further structural insights are derived from its coordination behavior. For instance, in the presence of Ytterbium (III) and a tetraphenylporphyrinate dianion, 2-Benzimidazolylguanidine acts as a bidentate ligand, coordinating through its two nitrogen atoms [].
Q2: What are the known biological activities of 2-Benzimidazolylguanidine and its derivatives?
A2: Research indicates that 2-Benzimidazolylguanidine derivatives demonstrate inhibitory activity against mammalian dihydrofolate reductase []. Notably, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amine exhibited significant potency with an IC50 value of 10.9 µM []. This suggests potential applications in areas requiring dihydrofolate reductase inhibition.
Q3: How can 2-Benzimidazolylguanidine be used in the synthesis of other compounds?
A3: 2-Benzimidazolylguanidine serves as a versatile building block in organic synthesis. For example, it undergoes cyclization reactions with various reactants, leading to the formation of diverse 1,3,5-triazino[1,2-a]benzimidazole-2-amine derivatives []. Additionally, under microwave irradiation, it reacts with phenyl isocyanate and phenyl isothiocyanate to yield s-triazino[1,2-a]benzimidazoles via carbonylation and thiocarbonylation reactions, respectively []. These reactions highlight the compound's utility in generating structurally diverse heterocyclic compounds with potential biological relevance.
Q4: Has 2-Benzimidazolylguanidine been investigated using computational chemistry methods?
A4: While the provided excerpts don't directly mention computational studies on 2-Benzimidazolylguanidine itself, a related study employed Density Functional Theory (DFT) calculations to investigate the properties of a Cu(II) complex incorporating 2-Benzimidazolylguanidine as a ligand []. This study utilized DFT/B3LYP computational method to calculate energy gaps and other theoretical parameters, providing insights into the complex's electronic structure and properties []. Such computational approaches can be valuable for predicting molecular properties, guiding experimental design, and understanding reaction mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


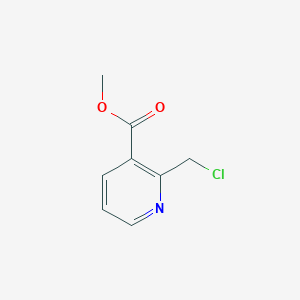



![[(8E)-8-[(4-amino-2-nitrophenyl)hydrazinylidene]-7-oxonaphthalen-2-yl]-trimethylazanium;chloride](/img/structure/B109185.png)


![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)
